molecular formula C18H18Br2N2 B082707 N,N'-4-Xylylenebis(pyridinium) CAS No. 14208-10-7

N,N'-4-Xylylenebis(pyridinium)

Cat. No. B082707
CAS RN: 14208-10-7
M. Wt: 422.2 g/mol
InChI Key: MMKBQSJLLGHVIM-UHFFFAOYSA-L
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Description

“N,N’-4-Xylylenebis(pyridinium)” is a chemical compound with the molecular formula C18H18Br2N2. It is also known by other names such as 4-DPX, alpha,alpha’-dipyridinium p-xylene dibromide, N,N’-4-xylylenebis(pyridinium bromide), p-xylenebis(pyridinium bromide), and p-xylylene bis(pyridinium) bromide .


Synthesis Analysis

Pyridinium salts, which include “N,N’-4-Xylylenebis(pyridinium)”, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics, including their synthetic routes . A common method for creating pyridinium ylides involves reacting pyridine with cyanomethyl halides .


Molecular Structure Analysis

The molecular structure of “N,N’-4-Xylylenebis(pyridinium)” is based on the pyridinium salt structure. Pyridinium salts are structurally diverse and are common structures in many natural products and bioactive pharmaceuticals .


Chemical Reactions Analysis

Pyridinium salts, including “N,N’-4-Xylylenebis(pyridinium)”, have been extensively used in cyclization reactions for the synthesis of novel heterocyclic compounds . They have been highlighted for their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-4-Xylylenebis(pyridinium)” are likely similar to those of other pyridinium salts. Pyridinium salts are known for their structural diversity and have played an intriguing role in a wide range of research topics .

Scientific Research Applications

Structural Diversification of Pyridinium Salts

“N,N’-4-Xylylenebis(pyridinium)” is used in a pyridinium-ylide alkylation strategy for the structural diversification of N,N-disubstituted carbamoyl pyridinium salts . This method is tolerant towards an array of different pyridinium scaffolds and common electrophiles, enabling access to structurally diverse pyridinium salts .

Synthesis of Heterotrifunctional Pyridinium Salts

The compound is used in the synthesis of chemically complex, heterotrifunctional pyridinium salts containing a pyridinium warhead, a click chemistry handle, and a third, high-value, payload . This demonstrates the potential versatility of the approach .

Bioactive Ligands and Chemosensors

Pyridine derivatives, such as “N,N’-4-Xylylenebis(pyridinium)”, have potential as bioactive ligands and chemosensors . They can exhibit physiological effects similar to pyridoxal-amino acid systems, which are important in numerous metabolic reactions .

Antioxidant Activities

Some pyridine derivatives have been found to be efficient antioxidants . For example, the Schiff base of pyridine-4-carboxaldehyde and aminophenol was found to have 74% inhibition of free radicals generated by DPPH .

Cyclization Reactions

Pyridinium zwitterions, such as “N,N’-4-Xylylenebis(pyridinium)”, have been extensively used in cyclization reactions for the synthesis of novel heterocyclic compounds .

Membrane Fusion or Permeability Assays

“p-Xylene-bis(N-pyridinium bromide)” is a cationic quencher that can be used in membrane fusion or permeability assays with the polyanionic, polar tracer dye ANTS .

Mechanism of Action

The mechanism of action of pyridinium salts, including “N,N’-4-Xylylenebis(pyridinium)”, is related to their unique reactivity. They play a significant role in the construction of nitrogen- and sulfur-containing heterocycles .

Safety and Hazards

While specific safety and hazard data for “N,N’-4-Xylylenebis(pyridinium)” was not found, pyridine, a related compound, is known to be highly flammable and can cause skin and eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Pyridinium salts, including “N,N’-4-Xylylenebis(pyridinium)”, have been extensively used in cyclization reactions for the synthesis of novel heterocyclic compounds . Future research may continue to explore the applications of these zwitterions in the efficient construction of heterocycles .

properties

IUPAC Name

1-[[4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2.2BrH/c1-3-11-19(12-4-1)15-17-7-9-18(10-8-17)16-20-13-5-2-6-14-20;;/h1-14H,15-16H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKBQSJLLGHVIM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931330
Record name 1,1'-[1,4-Phenylenebis(methylene)]di(pyridin-1-ium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-4-Xylylenebis(pyridinium)

CAS RN

14208-10-7
Record name N,N'-4-Xylylenebis(pyridinium)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014208107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[1,4-Phenylenebis(methylene)]di(pyridin-1-ium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is p-Xylene-bis(N-pyridinium bromide) utilized in studying lipid bilayers?

A: p-Xylene-bis(N-pyridinium bromide) acts as a fluorescence quencher for 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt (ANTS) in vesicle fusion assays. [, ] Researchers encapsulate ANTS within vesicles while DPX remains outside. When vesicles fuse, ANTS comes into contact with DPX, leading to fluorescence quenching. This quenching effect allows researchers to quantify vesicle fusion by measuring the decrease in fluorescence intensity. [, ]

Q2: Can you elaborate on the use of p-Xylene-bis(N-pyridinium bromide) in studying G-quadruplex DNA stabilization?

A: p-Xylene-bis(N-pyridinium bromide) serves as a model compound to evaluate the stabilization of G-quadruplex DNA alongside other telomerase inhibitors like ethidium bromide. [] Through Atomic Force Microscopy (AFM) force measurements, researchers can observe the impact of these inhibitors on the persistence length of DNA strands, which reflects the stability of the G-quadruplex structure. Increased persistence length in the presence of p-Xylene-bis(N-pyridinium bromide) suggests stabilization of the G-quadruplex. []

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